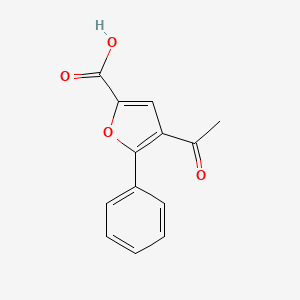
4-Acetyl-5-phenylfuran-2-carboxylic acid
Description
4-Acetyl-5-phenylfuran-2-carboxylic acid is a furan-based carboxylic acid derivative featuring an acetyl group at the 4-position and a phenyl substituent at the 5-position of the furan ring. These substituents likely enhance lipophilicity and modulate reactivity, making it relevant for pharmaceutical or materials science applications .
Properties
CAS No. |
61667-83-2 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-acetyl-5-phenylfuran-2-carboxylic acid |
InChI |
InChI=1S/C13H10O4/c1-8(14)10-7-11(13(15)16)17-12(10)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16) |
InChI Key |
XQWINACQPGRKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC(=C1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-phenylfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the hydrolysis of nitriles and carboxylation of organometallic intermediates . This two-step process begins with an organic halogen compound, which is then transformed into a carboxylic acid through hydrolysis or carboxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-phenylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Acetyl-5-phenylfuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-phenylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituents:
| Compound Name | Substituents (Furan Ring Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|---|
| 4-Acetyl-5-phenylfuran-2-carboxylic acid | 4-Acetyl, 5-Phenyl, 2-Carboxylic | C₁₃H₁₀O₄ | 230.22 (calculated) | Acetyl, Phenyl, Carboxylic Acid | Not available |
| 4-Formylfuran-2-carboxylic acid | 4-Formyl, 2-Carboxylic | C₆H₄O₄ | 140.09 | Formyl, Carboxylic Acid | 1784641-78-6 |
| 5-Formylfuran-3-carboxylic acid | 5-Formyl, 3-Carboxylic | C₆H₄O₄ | 140.09 | Formyl, Carboxylic Acid | 603999-19-5 |
| 2-(2-Carboxyethyl)-4-methyl-5-pentyl-3-furoic acid | 4-Methyl, 5-Pentyl, 3-Carboxylic | C₁₄H₂₀O₅ | 268.31 | Carboxyethyl, Methyl, Pentyl | 73248-95-0 |
| 5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid | 5-(4-Fluorophenoxy)methyl, 2-Carboxylic | C₁₂H₉FO₄ | 236.05 | Fluorophenoxy, Carboxylic Acid | 1026678-38-5 |
Key Observations :
- Substituent Effects : The acetyl group in the target compound is less reactive than the formyl group in 4-formylfuran-2-carboxylic acid but may confer greater stability . The phenyl group enhances steric bulk and lipophilicity compared to alkyl chains (e.g., pentyl in 2-(2-Carboxyethyl)-4-methyl-5-pentyl-3-furoic acid) .
Physicochemical and Toxicological Profiles
Solubility and Reactivity:
- 4-Formylfuran-2-carboxylic acid and 5-formylfuran-3-carboxylic acid exhibit similar molecular weights (140.09 g/mol) but differ in substituent positions, which may affect solubility and crystallization behavior. Both are classified as acute toxicity Category 4 (oral, dermal, inhalation) under EU-GHS .
- 2-(2-Carboxyethyl)-4-methyl-5-pentyl-3-furoic acid has a higher molecular weight (268.31 g/mol) due to its pentyl chain, likely increasing lipophilicity and reducing water solubility compared to the target compound .
Toxicity Data Gaps:
- Limited ecotoxicological data are available for all compounds. For example, 4-formylfuran-2-carboxylic acid lacks persistence, bioaccumulation, and mobility studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


